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molecular formula C10H7N3OS B8644759 2-Isothiocyanato-7-methoxyquinoxaline

2-Isothiocyanato-7-methoxyquinoxaline

Cat. No. B8644759
M. Wt: 217.25 g/mol
InChI Key: KBFBGQUDRKPWIP-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

A mixture of 7-methoxyquinoxalin-2-amine 2,2,2-trifluoroacetate (578 mg, 2 mmol), triethylamine (335 μL, 2.400 mmol), and 1,1′-thiocarbonyldipyridin-2(1 H)-one (557 mg, 2.400 mmol) was stirred in 5 mL DCM for 24 h. The reaction was directly eluted on a 120 g silica gel cartridge with 0 to 25% EtOAc in hexane, 25 min, at 35 mL/min to afford 2-isothiocyanato-7-methoxyquinoxaline (84 mg, 0.387 mmol, 19% yield).
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
335 μL
Type
reactant
Reaction Step One
Quantity
557 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][O:9][C:10]1[CH:19]=[C:18]2[C:13]([N:14]=[CH:15][C:16]([NH2:20])=[N:17]2)=[CH:12][CH:11]=1.C(N(CC)CC)C.[C:28](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:29]>C(Cl)Cl>[N:20]([C:16]1[CH:15]=[N:14][C:13]2[C:18](=[CH:19][C:10]([O:9][CH3:8])=[CH:11][CH:12]=2)[N:17]=1)=[C:28]=[S:29] |f:0.1|

Inputs

Step One
Name
Quantity
578 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F.COC1=CC=C2N=CC(=NC2=C1)N
Name
Quantity
335 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
557 mg
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction was directly eluted on a 120 g silica gel cartridge with 0 to 25% EtOAc in hexane, 25 min, at 35 mL/min
Duration
25 min

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C1=NC2=CC(=CC=C2N=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.387 mmol
AMOUNT: MASS 84 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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